4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a morpholine ring, an oxoethoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of a morpholine derivative. This can be achieved by reacting morpholine with an appropriate acylating agent under controlled conditions.
Introduction of the Oxoethoxy Group: The next step involves the introduction of the oxoethoxy group. This can be done by reacting the morpholine derivative with an oxoethoxy-containing reagent.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the oxoethoxy group.
Substitution: The sulfonamide group can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a potential drug candidate for various diseases.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
- 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
- N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline
Uniqueness
4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both the morpholine ring and the sulfonamide group, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
4-(2-morpholin-4-yl-2-oxoethoxy)-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-12(2)16-23(19,20)14-5-3-13(4-6-14)22-11-15(18)17-7-9-21-10-8-17/h3-6,12,16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRSWVOHVBCTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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